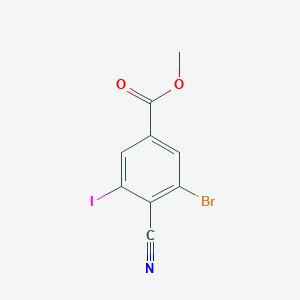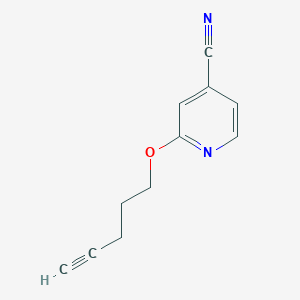
3-(3-Azidopropoxy)-4-methylbenzoic acid
説明
3-(3-Azidopropoxy)-4-methylbenzoic acid, also known as APB, is a chemical compound with an azide functional group. The molecular formula is C11H13N3O4 and the molecular weight is 251.24 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula, C11H13N3O4 . The compound contains an azide functional group, which is a type of functional group characterized by the formula R-N3, where R is an organic group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The compound has a molecular weight of 251.24 g/mol . It contains an azide functional group, which is a type of functional group characterized by the formula R-N3, where R is an organic group.
科学的研究の応用
1. Chemical Synthesis and Molecular Structure
3-(3-Azidopropoxy)-4-methylbenzoic acid may be used in the synthesis of complex chemical compounds. For instance, in the study of the synthesis of specific aromatic constituents of calichemicins, similar compounds like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid have been synthesized, indicating the potential use of this compound in similar synthetic pathways (Laak & Scharf, 1989). Additionally, the crystal and molecular structures of related compounds like methyl 4-hydroxybenzoate have been extensively studied, providing insights into the structural and electronic properties of these compounds (Sharfalddin et al., 2020).
2. Polymers and Materials Science
Benzoic acid derivatives, including this compound, may find applications in the field of polymers and materials science. For example, benzoic acid and its substitutes have been used to dope polyaniline, a conducting polymer, impacting its electrical and thermal properties (Amarnath & Palaniappan, 2005). Such applications suggest the potential use of this compound in enhancing the properties of polymers.
3. Liquid Crystal Research
In the field of liquid crystal research, benzoic acid derivatives have been used to synthesize unsymmetrical bent-core liquid crystals. Compounds derived from 3-amino-2-methylbenzoic acid, for example, have shown potential in creating materials with unique phase behavior and optical properties (Paul et al., 2013). This suggests that this compound could be explored for similar applications in developing new liquid crystalline materials.
4. Pharmaceutical and Cosmetic Applications
Although the specific use of this compound in pharmaceuticals and cosmetics is not directly documented, related compounds like 4-hydroxybenzoic acid have been used as platform intermediates for value-added bioproducts in these industries (Wang et al., 2018). This indicates the potential for this compound to be used in the synthesis of cosmetic or pharmaceutical ingredients.
5. Environmental and Analytical Chemistry
In environmental and analytical chemistry, benzoic acid derivatives have been studied for their interactions and transformations. For instance, the carboxylation of o-cresol to 3-methylbenzoic acid under methanogenic conditions has been investigated, which could be relevant for understanding the environmental behavior of similar compounds like this compound (Bisaillon et al., 1991).
作用機序
Target of Action
Azido-containing compounds are known to undergo nucleophilic transformations . They can interact with various nucleophiles due to their high electrophilicity .
Mode of Action
The azido group in 3-(3-Azidopropoxy)-4-methylbenzoic acid can undergo transformations with nucleophiles such as lithium aluminum hydride and organometallic reagents . This interaction can lead to changes in the carbonyl groups of the compound .
Biochemical Pathways
Azido-containing compounds are known to play a significant role in synthetic organic chemistry . They can undergo diverse transformations, including copper-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted azide–alkyne cycloaddition (SPAAC), the Staudinger reaction, and reduction into amines .
Pharmacokinetics
The azido group’s high reactivity suggests that the compound may undergo significant metabolic transformations .
Result of Action
The transformations of the azido group can lead to the formation of various organonitrogen compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of the azido group can be affected by the presence of different nucleophiles .
生化学分析
Biochemical Properties
3-(3-Azidopropoxy)-4-methylbenzoic acid plays a significant role in biochemical reactions due to its azido group, which can participate in click chemistry reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to functionalize biomolecules through azide-alkyne cycloaddition reactions, which are catalyzed by copper(I) ions. These interactions are crucial for studying multivalent carbohydrate-protein interactions and other biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that azido-containing compounds can be used to label and track cellular components, thereby providing insights into cellular dynamics and functions . Additionally, the presence of the azido group allows for the selective conjugation of the compound to specific cellular targets, facilitating detailed studies of cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azido group in the compound can form covalent bonds with alkyne-functionalized molecules, enabling the study of protein-protein interactions and other molecular mechanisms . This compound can also act as an inhibitor or activator of specific enzymes, depending on the context of its use in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that azido-containing compounds can be stable under certain conditions but may degrade over time, affecting their long-term impact on cellular function . In vitro and in vivo studies have provided insights into the temporal dynamics of this compound, highlighting the importance of monitoring its stability and activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects at high doses have also been observed, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The study of these transport mechanisms is essential for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different cellular components in distinct subcellular environments
特性
IUPAC Name |
3-(3-azidopropoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-3-4-9(11(15)16)7-10(8)17-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLYAQCQFWLEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)






![2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne](/img/structure/B1413140.png)

![2-Bromomethyl-5-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413144.png)
